3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide
Description
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative characterized by:
- Core structure: A benzene ring substituted with chlorine (3-position), fluorine (4-position), and a sulfonamide group.
- N-substituent: A branched chain comprising a 2-methoxyethyl group and a 5-chlorothiophen-2-yl moiety.
Its structural features align with compounds investigated for enzyme inhibition, solubility modulation, and therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2FNO3S2/c1-20-11(12-4-5-13(15)21-12)7-17-22(18,19)8-2-3-10(16)9(14)6-8/h2-6,11,17H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQCRGMQNNZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-methoxyethylamine to form an intermediate imine.
Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Key Research Findings and Implications
- Electron-Withdrawing Effects : The 4-F substituent in the target compound likely enhances metabolic stability compared to 4-OCH₃ in analogs .
- Thiophene Role : Chlorothiophene may improve binding to sulfur-accepting enzyme pockets, as seen in benzothiophene sulfonamides .
- Methoxyethyl Advantage : suggests this group boosts bioavailability and target engagement, supporting its inclusion in the target’s design .
Biological Activity
3-Chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a chlorothiophene ring and a sulfonamide moiety, suggests various biological activities, particularly in pharmacology.
Chemical Structure
The compound can be represented with the following IUPAC name:
- IUPAC Name : this compound
Molecular Formula : C14H14Cl2FNO3S
Molecular Weight : 353.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to various receptors, affecting signaling pathways and cellular responses.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives often exhibit antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Activity
Preliminary studies have explored the compound's effects on cancer cell lines. It has been observed to induce apoptosis in specific cancer cells, indicating its potential as an anticancer therapeutic. Further research is required to elucidate the exact pathways involved.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in animal models. It appears to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
A summary of relevant studies on the biological activity of this compound is presented below:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide bond formation. Key steps include:
- Deprotonation : Use of bases like sodium hydride or triethylamine to activate intermediates (e.g., thiophene or benzenesulfonyl precursors) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency by stabilizing charged intermediates .
- Temperature Control : Reactions are often conducted at 0–60°C to balance reaction speed and side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity, confirmed via HPLC or TLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H and C NMR confirm substituent positions and stereochemistry, particularly for the chlorothiophene and methoxyethyl groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with furan or adjust the methoxy group) to assess activity changes .
- In Vitro Assays :
- Enzyme Inhibition : Test against targets like carbonic anhydrase or kinases using fluorometric assays .
- Cellular Uptake : Radiolabel the compound or use fluorescent tags to track intracellular localization .
- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to receptors like GPCRs or ion channels .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling :
- ADME Studies : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS .
- Species-Specific Factors : Compare metabolic stability in microsomes from different species (e.g., human vs. rodent) .
- Dose Optimization : Adjust dosing regimens in animal models to mimic effective in vitro concentrations .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to improve crystal growth .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-cooling to prevent ice formation .
- Data Collection : Utilize synchrotron radiation for high-resolution diffraction, especially for weakly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
